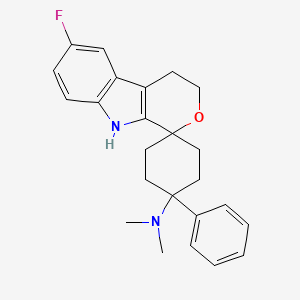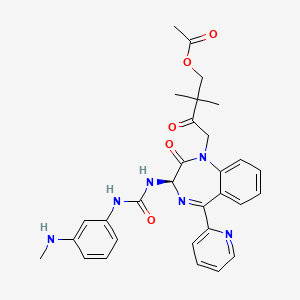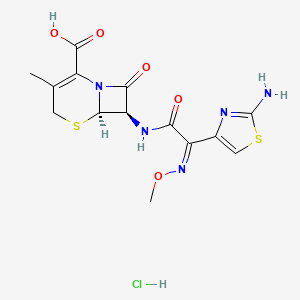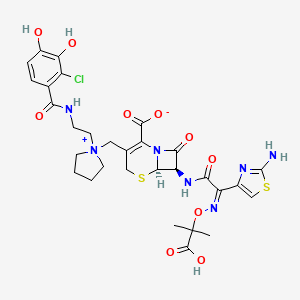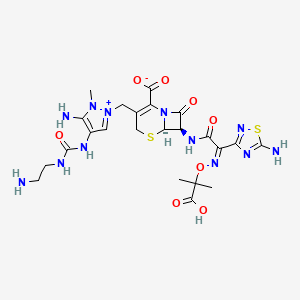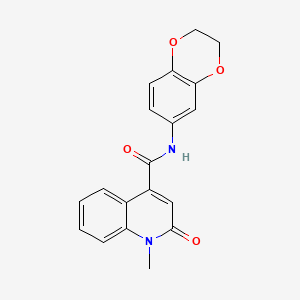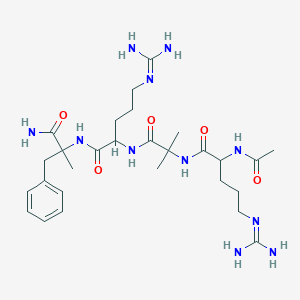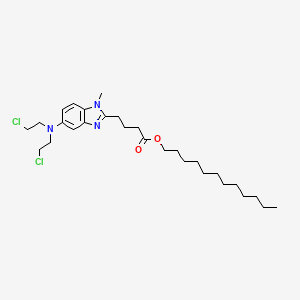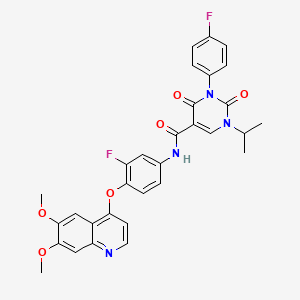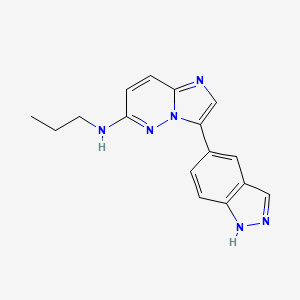
CHR-6494
Übersicht
Beschreibung
CHR-6494 is a small-molecule inhibitor of the histone kinase Haspin. Haspin is a protein kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), which is essential for mitosis progression . This compound has shown promising antitumor activity by reducing H3T3ph levels in a dose-dependent manner and causing mitotic catastrophe characterized by metaphase misalignment, spindle abnormalities, and centrosome amplification .
Wissenschaftliche Forschungsanwendungen
CHR-6494 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Haspin, einer Serin/Threoninkinase, hemmt. Haspin phosphoryliert Histon H3 an Threonin 3, was für die Chromosomenanordnung und -segregation während der Mitose entscheidend ist. Durch die Hemmung von Haspin reduziert this compound die H3T3ph-Spiegel, was zu einer mitotischen Katastrophe führt, die durch Metaphasenfehlanordnung, Spindelanomalien und Zentrosomenamplifikation gekennzeichnet ist. Dies führt letztendlich zu einem Zellzyklusarrest und Apoptose .
Wirkmechanismus
CHR-6494, also known as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine, is a potent inhibitor of haspin . This compound has been studied for its potential in cancer research .
Target of Action
The primary target of this compound is Haspin , a serine/threonine kinase . Haspin regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of Haspin in various cancers are associated with tumor malignancy and poor survival .
Mode of Action
This compound interacts with Haspin by inhibiting its activity . It does this by inhibiting the phosphorylation of histone H3 at threonine 3 . This interaction results in changes in cell growth rate .
Biochemical Pathways
The inhibition of Haspin by this compound affects the mitotic process. Haspin plays a crucial role in regulating mitosis, and its inhibition may suppress cancer growth . .
Pharmacokinetics
It has been shown to exhibit potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to have potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . It failed to inhibit the growth of mda-mb-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model . These results suggest that this compound does have antiproliferative effects in some situations .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of Haspin can vary in different types of cancer, which may affect the efficacy of this compound . More research is needed to understand how environmental factors influence the action of this compound.
Biochemische Analyse
Biochemical Properties
CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .
This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .
This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .
This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .
Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .
Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .
This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .
The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CHR-6494 is synthesized through a series of chemical reactions involving indazole and imidazopyridazine derivatives. The synthetic route typically involves the following steps:
Formation of Indazole Derivative: The starting material, indazole, undergoes a series of reactions to form an indazole derivative.
Formation of Imidazopyridazine Derivative: The indazole derivative is then reacted with a pyridazine derivative to form an imidazopyridazine compound.
Final Coupling Reaction: The imidazopyridazine compound is coupled with a propylamine derivative to form this compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
CHR-6494 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
CHR-6494 ist unter den Haspin-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:
Aurora-Kinase-Inhibitoren: Diese Inhibitoren zielen auf Aurora-Kinasen ab, die ebenfalls an der Mitose beteiligt sind.
Polo-like-Kinase-Inhibitoren: Diese Inhibitoren zielen auf Polo-like-Kinasen ab, die eine Rolle beim Fortschreiten der Mitose spielen.
Caseinkinase-Inhibitoren: Diese Inhibitoren zielen auf Caseinkinasen ab, die an verschiedenen zellulären Prozessen beteiligt sind.
Eigenschaften
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742629 | |
| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333377-65-3 | |
| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
